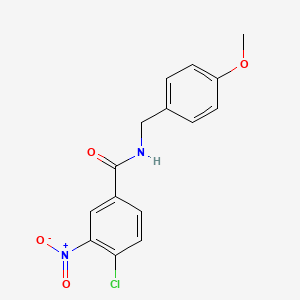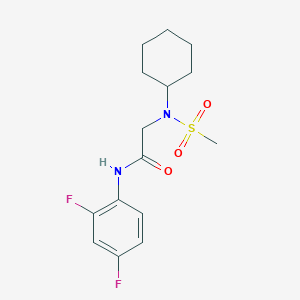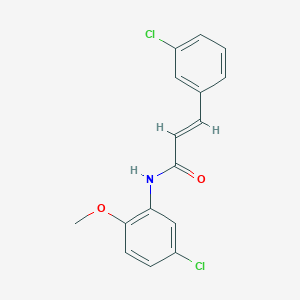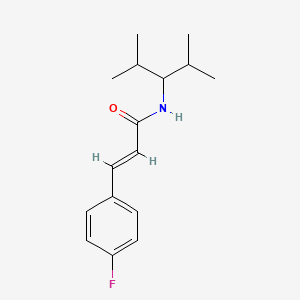
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CMA belongs to the class of phenethylamine derivatives and has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of CMA is not fully understood. However, it is believed that CMA exerts its pharmacological effects by interacting with certain receptors in the body, such as the serotonin receptor. CMA is also thought to modulate the release of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
CMA has been shown to possess various biochemical and physiological effects. In pharmacology, CMA has been demonstrated to possess analgesic, anti-inflammatory, and anticonvulsant properties. Moreover, CMA has been shown to inhibit the growth of cancer cells and induce apoptosis. In biochemistry, CMA has been used to study the function of certain receptors, such as the serotonin receptor.
実験室実験の利点と制限
The advantages of using CMA in lab experiments include its unique properties, such as its ability to interact with certain receptors and modulate the release of certain neurotransmitters. Moreover, CMA has been shown to possess various pharmacological and biochemical effects, making it a useful tool in scientific research. The limitations of using CMA in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of CMA. One potential direction is to investigate its potential use in cancer therapy. Moreover, further studies are needed to fully understand its mechanism of action and to develop more effective derivatives of CMA. Additionally, CMA could be studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
合成法
The synthesis of CMA involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-methylphenol in the presence of sodium hydride, followed by the reaction of the resulting intermediate with chloroacetyl chloride and then with hydroxylamine hydrochloride. The final product obtained is N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide.
科学的研究の応用
CMA has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, CMA has been investigated for its ability to act as an analgesic, anti-inflammatory, and anticonvulsant agent. Moreover, CMA has been shown to possess antitumor properties and has been studied for its potential use in cancer therapy. In biochemistry, CMA has been used as a tool to study the function of certain receptors, such as the serotonin receptor.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-4-6-12(7-5-11)23-10-17(20)19-14-9-15(21-2)13(18)8-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUSFXBDCDIZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-acetylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5745489.png)

![2-[acetyl(phenylsulfonyl)amino]phenyl acetate](/img/structure/B5745513.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5745514.png)
![5-(4-methylphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5745516.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B5745539.png)

![N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5745558.png)
